Ethyl 3-amino-4-propoxybenzoate
Overview
Description
Ethyl 3-amino-4-propoxybenzoate: is an organic compound with the molecular formula C12H17NO3. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is also referred to as a local anesthetic and is used in ophthalmic solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-amino-4-propoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-amino-4-propoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-amino-4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at the amino or propoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoates.
Scientific Research Applications
Chemistry: Ethyl 3-amino-4-propoxybenzoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity and functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is used to study the effects of local anesthetics on cellular processes. It serves as a model compound to investigate the mechanisms of action of similar anesthetics.
Medicine: this compound is used in ophthalmic solutions as a local anesthetic. It provides temporary relief from pain during eye examinations and minor surgical procedures.
Industry: In the industrial sector, this compound is used in the formulation of various pharmaceutical products. Its anesthetic properties make it a key ingredient in topical anesthetic formulations.
Mechanism of Action
Ethyl 3-amino-4-propoxybenzoate exerts its effects by acting as an antagonist on voltage-gated sodium channels. By blocking these channels, it prevents the influx of sodium ions into nerve cells, thereby inhibiting the generation and propagation of nerve impulses. This action results in the temporary loss of sensation in the targeted area.
Comparison with Similar Compounds
Proparacaine: Another local anesthetic used in ophthalmic solutions. It shares a similar mechanism of action and is used for similar medical applications.
Benzocaine: A local anesthetic commonly used in topical formulations. It has a similar structure but differs in its specific functional groups.
Uniqueness: Ethyl 3-amino-4-propoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its propoxy group, in particular, differentiates it from other similar compounds and contributes to its specific applications in medicine and industry.
Properties
IUPAC Name |
ethyl 3-amino-4-propoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSQWHOFAMQSAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001304920 | |
Record name | Ethyl 3-amino-4-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342044-71-7 | |
Record name | Ethyl 3-amino-4-propoxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342044-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-amino-4-propoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001304920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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